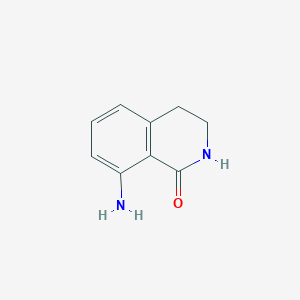

8-Amino-3,4-dihydroisoquinolin-1(2H)-one

Description

8-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS: 169045-00-5) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol. It features a partially saturated isoquinoline backbone with an amino (-NH₂) substituent at the 8-position. This compound is sensitive to light and oxygen, requiring storage in inert atmospheres at room temperature . Its hazard profile includes skin/eye irritation (H315, H319) and respiratory tract irritation (H335), necessitating careful handling .

Structure

3D Structure

Properties

IUPAC Name |

8-amino-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYFDZNNDMJSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3,4-dihydroisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone to form the isoquinoline ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Amino-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding quinoline derivatives.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Introduction of various functional groups at different positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 8-Amino-3,4-dihydroisoquinolin-1(2H)-one exhibits several promising biological activities:

- Anticancer Properties : Studies have demonstrated its ability to inhibit the proliferation of cancer cells across various lines. For instance, derivatives of this compound have shown significant cytotoxic effects against breast and lung cancer cell lines.

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against bacterial and fungal infections. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Enzyme Inhibition : Notably, it has been identified as a potential inhibitor of butyrylcholinesterase (BChE), which is linked to neurodegenerative diseases such as Alzheimer's. This inhibition could lead to new therapeutic strategies for these conditions.

Applications in Drug Development

Given its diverse biological activities, 8-Amino-3,4-dihydroisoquinolin-1(2H)-one is being explored for various therapeutic applications:

| Therapeutic Area | Potential Applications | Research Findings |

|---|---|---|

| Cancer Treatment | Anticancer agents | Significant cytotoxicity observed in multiple cancer cell lines. |

| Infectious Diseases | Antimicrobial agents | Effective against specific bacterial strains; mechanism involves membrane disruption. |

| Neurodegenerative Diseases | Alzheimer's disease treatment | Inhibition of BChE could provide new treatment avenues for neurodegeneration. |

Case Study 1: Anticancer Activity

A study examined the effects of 8-Amino-3,4-dihydroisoquinolin-1(2H)-one derivatives on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than standard chemotherapeutics.

Case Study 2: Enzyme Inhibition

Research focused on the compound's interaction with BChE revealed that it competes effectively with acetylcholine at the enzyme's active site. This suggests potential for developing drugs aimed at treating cognitive decline associated with Alzheimer's disease.

Mechanism of Action

The mechanism of action of 8-Amino-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it interacts with a receptor, it might mimic or block the natural ligand, thereby modulating the receptor’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Dihydroisoquinolinone derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a systematic comparison of the target compound with key analogs:

Substituent Position and Electronic Effects

Table 1: Substituent and Structural Comparison

Key Observations:

- Electronic Effects: Amino and hydroxy groups enhance nucleophilicity and solubility, while nitro and chloro groups increase electrophilicity.

- Biological Interactions: The amino group in the target compound may facilitate hydrogen bonding with proteins, as seen in a crystal structure of a related dihydroisoquinolinone bound to Enhancer of Zeste 2 (EZH2) .

- Synthetic Utility : Chloro and nitro derivatives serve as intermediates for cross-coupling reactions, whereas methyl groups are often used to tune lipophilicity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- The amino group in the target compound likely improves aqueous solubility compared to halogenated analogs.

- Steric effects (e.g., 3,3-dimethyl substitution) reduce reactivity and solubility .

Biological Activity

8-Amino-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The compound can be synthesized through various methods, including nucleophilic aromatic substitution and lithiation reactions. A notable synthesis involves starting from 8-fluoro-3,4-dihydroisoquinoline, which is transformed into 8-amino derivatives through reduction processes . The structure of 8-amino-3,4-dihydroisoquinolin-1(2H)-one includes an amino group that enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that 8-amino-3,4-dihydroisoquinolin-1(2H)-one exhibits several biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, derivatives of this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Antimicrobial Activity : The compound has been investigated for its ability to combat bacterial and fungal infections. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Enzyme Inhibition : 8-amino-3,4-dihydroisoquinolin-1(2H)-one has been identified as a potential inhibitor of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases. This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease .

The biological activity of 8-amino-3,4-dihydroisoquinolin-1(2H)-one is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may bind to the active sites of enzymes such as BChE, thereby modulating their activity. This interaction can influence various signaling pathways involved in cell proliferation and apoptosis .

- Cellular Pathways : It has been suggested that the compound affects pathways like MAPK/ERK, which are crucial for cellular responses to growth signals and stress.

Case Studies

Several studies have highlighted the efficacy of 8-amino-3,4-dihydroisoquinolin-1(2H)-one in preclinical models:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 5 to 50 µM. The IC50 values varied depending on the specific cell line and treatment duration.

- Neuroprotective Effects : In models of neurotoxicity induced by amyloid-beta (Aβ) peptides, the compound showed protective effects on neuronal cells (SH-SY5Y), enhancing cell viability compared to untreated controls .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 8-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

- Methodological Answer : The synthesis of this scaffold and its derivatives often employs transition-metal catalysis or radical-based cyclization. For example:

- Pd(II)-Catalyzed C-H Activation : Palladium-catalyzed intermolecular annulation of N-benzoylsulfonamides with allenes under ambient conditions yields 3,4-dihydroisoquinolin-1(2H)-one derivatives (72–89% yields) .

- Radical Cyclization : A metal-free approach via hydroxyalkylation-initiated radical cyclization of N-allylbenzamides enables C(sp³)-H bond cleavage and oxyalkylation, producing 4-substituted derivatives (up to 85% yields) .

- Statistical Validation : Reaction optimization for substituted derivatives may involve one-way ANOVA with Fisher’s least-significant difference (LSD) tests to assess yield variability across conditions .

Q. Which spectroscopic and crystallographic methods are effective for characterizing 8-amino-3,4-dihydroisoquinolin-1(2H)-one?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) resolve substituent effects on aromatic protons and carbonyl groups .

- X-Ray Crystallography : Monoclinic crystal systems (e.g., space group C2/c) with hydrogen-bonding networks validate molecular packing and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weights (e.g., [M+H]⁺ peaks within 5 ppm tolerance) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral 3,4-dihydroisoquinolin-1(2H)-one derivatives?

- Methodological Answer : Chiral Co(III) complexes enable asymmetric C-H activation. For example:

- Cyclopentadienyl Cobalt Catalysts : (−)-(S,E)-3-(5-phenylpent-1-en-1-yl)-3,4-dihydroisoquinolin-1(2H)-one is synthesized with high enantioselectivity (up to 95% ee) using chiral Co(III) catalysts. X-ray structures of racemic intermediates guide stereochemical assignments .

Q. What strategies resolve contradictions in biological activity data across different substituted derivatives?

- Methodological Answer : Contradictions often arise from substituent effects on target binding. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Comparing inhibitory potency of substituents (e.g., 5-methoxy vs. 6-fluoro) against enzymes like MAO-A or EZH2. For example, 5-methoxy derivatives show enhanced MAO-A inhibition (IC₅₀ < 1 µM), while 6-fluoro analogs exhibit reduced activity .

- Statistical Modeling : Multivariate regression analysis correlates electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity trends .

Q. How do crystallographic data inform the design of enzyme inhibitors based on this scaffold?

- Methodological Answer : Crystal structures reveal critical binding motifs. For instance:

- EZH2 Inhibitors : The cocrystal structure of PF-06821497 (a substituted derivative) with EZH2 highlights hydrophobic interactions between the dihydroisoquinolinone core and the enzyme’s SET domain. Substituent optimization (e.g., oxetane groups) improves oral bioavailability and tumor growth inhibition .

- Hydrogen-Bonding Networks : In 2-(2-hydroxyphenyl) derivatives, intramolecular hydrogen bonds stabilize bioactive conformations, as confirmed by X-ray data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.